molecular formula C17H18BrNO4 B7552373 (7-Bromo-1-benzofuran-2-yl)-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone

(7-Bromo-1-benzofuran-2-yl)-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone

Katalognummer B7552373
Molekulargewicht: 380.2 g/mol
InChI-Schlüssel: XNJHALMTLDLPLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7-Bromo-1-benzofuran-2-yl)-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone, also known as BRL-15572, is a small molecule drug that has been extensively researched for its potential therapeutic applications.

Wirkmechanismus

(7-Bromo-1-benzofuran-2-yl)-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone exerts its pharmacological effects by selectively inhibiting the activity of the dopamine transporter and the mitotic spindle checkpoint. By inhibiting the dopamine transporter, (7-Bromo-1-benzofuran-2-yl)-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine neurotransmission. By inhibiting the mitotic spindle checkpoint, (7-Bromo-1-benzofuran-2-yl)-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone disrupts the normal progression of the cell cycle, leading to cell death.
Biochemical and Physiological Effects:
(7-Bromo-1-benzofuran-2-yl)-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone has been shown to have various biochemical and physiological effects in different systems. In the central nervous system, (7-Bromo-1-benzofuran-2-yl)-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine neurotransmission. This can result in improved motor function and reduced drug-seeking behavior in animal models of addiction.
In cancer cells, (7-Bromo-1-benzofuran-2-yl)-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone inhibits the activity of the mitotic spindle checkpoint, leading to cell death. This can result in reduced tumor growth and proliferation in animal models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

(7-Bromo-1-benzofuran-2-yl)-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied and characterized for its pharmacological effects in various systems. However, (7-Bromo-1-benzofuran-2-yl)-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone also has some limitations for use in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has potential off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on (7-Bromo-1-benzofuran-2-yl)-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone. In neuroscience, further studies are needed to investigate the potential therapeutic applications of (7-Bromo-1-benzofuran-2-yl)-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone in dopamine-related disorders such as Parkinson's disease and addiction. In cancer biology, further studies are needed to investigate the potential use of (7-Bromo-1-benzofuran-2-yl)-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone as a chemotherapy drug. In addition, further studies are needed to optimize the synthesis method of (7-Bromo-1-benzofuran-2-yl)-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone and to develop analogs with improved pharmacological properties.

Synthesemethoden

The synthesis of (7-Bromo-1-benzofuran-2-yl)-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone involves the reaction of 7-bromo-1-benzofuran-2-carbaldehyde with 4-(1,3-dioxolan-2-yl)piperidine in the presence of potassium tert-butoxide. The resulting product is then treated with methanesulfonyl chloride to yield the final compound. The synthesis method has been optimized to achieve high yield and purity of (7-Bromo-1-benzofuran-2-yl)-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone.

Wissenschaftliche Forschungsanwendungen

(7-Bromo-1-benzofuran-2-yl)-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer biology, and drug addiction. In neuroscience, (7-Bromo-1-benzofuran-2-yl)-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone has been shown to selectively inhibit the activity of the dopamine transporter, which plays a crucial role in regulating dopamine neurotransmission. This makes (7-Bromo-1-benzofuran-2-yl)-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and addiction.
In cancer biology, (7-Bromo-1-benzofuran-2-yl)-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone has been found to inhibit the growth and proliferation of cancer cells by targeting the mitotic spindle checkpoint. This makes (7-Bromo-1-benzofuran-2-yl)-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone a promising drug candidate for the treatment of various types of cancer.

Eigenschaften

IUPAC Name

(7-bromo-1-benzofuran-2-yl)-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4/c18-13-3-1-2-12-10-14(23-15(12)13)16(20)19-6-4-11(5-7-19)17-21-8-9-22-17/h1-3,10-11,17H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJHALMTLDLPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2OCCO2)C(=O)C3=CC4=C(O3)C(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.